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Abstract
This technical guide provides a comprehensive overview of 2-isopropoxyaniline, a valuable

aromatic amine intermediate. The document delves into its historical context, fundamental

chemical and physical properties, and detailed synthetic methodologies. Key synthetic routes,

including the classical Williamson ether synthesis and the reduction of 2-

isopropoxynitrobenzene, are presented with step-by-step protocols and mechanistic insights.

Furthermore, this guide explores the applications of 2-isopropoxyaniline, particularly within

the realm of medicinal chemistry and drug development, and discusses its toxicological and

metabolic profile based on available data for related compounds. Spectroscopic

characterization data, including 1H NMR, is provided to aid in the identification and quality

control of this compound.

Introduction and Historical Context
2-Isopropoxyaniline, also known as o-isopropoxyaniline or 2-(1-methylethoxy)benzenamine,

is an organic compound that has found utility as a building block in the synthesis of more

complex molecules. While the specific date and discoverer of 2-isopropoxyaniline are not

prominently documented in readily available historical records, its emergence is intrinsically
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linked to the development of synthetic organic chemistry, particularly the advancements in

ether synthesis and nitroarene reduction in the late 19th and early 20th centuries.

The synthesis of alkoxyanilines, in general, presented a classic chemoselectivity challenge for

early organic chemists: the preferential O-alkylation of the hydroxyl group of an aminophenol

over the N-alkylation of the amino group. Early methods often required a protection-

deprotection sequence to achieve the desired regioselectivity, making the process more

laborious and less efficient. A significant advancement in the production of alkoxyanilines was

the development of processes for direct and selective O-alkylation, as detailed in patents from

the mid-20th century onwards. For instance, a 1976 patent by Sumitomo Chemical Company

described a process for selectively producing alkoxyanilines in high yield by reacting a

hydroxyaniline with an alkyl halide in the presence of a specific base and a non-protonic

organic solvent, thereby overcoming the common issue of N-alkylation.[1] This highlights the

industrial importance and the synthetic hurdles that needed to be overcome in the production of

this class of compounds.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-isopropoxyaniline is

essential for its handling, application in synthesis, and characterization.

General Properties
Property Value Source(s)

CAS Number 29026-74-2 [1][2]

Molecular Formula C9H13NO [1][2][3]

Molecular Weight 151.21 g/mol [2]

Appearance Brown to black liquid/solid [4]

Boiling Point 242 °C at 760 mmHg [1]

Density 1.014 g/cm3 [1]

Flash Point 100.6 °C [1]

pKa 5.17 ± 0.10 (Predicted) [4]
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Spectroscopic Characterization
Spectroscopic data is critical for the unambiguous identification and purity assessment of 2-
isopropoxyaniline.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general procedure for obtaining 1H NMR data for 2-isopropoxyaniline involves dissolving

the sample in a suitable deuterated solvent, such as chloroform-d (CDCl3), and acquiring the

spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected chemical shifts (δ)

and multiplicities are as follows:

Aromatic protons (4H): A multiplet in the range of δ 6.7-6.9 ppm.

CH of isopropyl group (1H): A septet (or multiplet) around δ 4.5 ppm.

NH2 protons (2H): A broad singlet, typically around δ 3.8 ppm, the chemical shift of which

can be concentration-dependent and affected by moisture.

CH3 of isopropyl group (6H): A doublet around δ 1.3 ppm.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted chemical shifts for 2-isopropoxyaniline would show distinct signals for the aromatic

carbons, with the carbon attached to the isopropoxy group shifted downfield, and signals for

the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-isopropoxyaniline will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected peaks include:

N-H stretching: Two bands in the region of 3300-3500 cm-1, characteristic of a primary

amine.

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm-1.
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C=C stretching (aromatic): Peaks around 1600 cm-1.

C-O-C stretching (ether): A strong band in the region of 1200-1250 cm-1.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-
isopropoxyaniline, the molecular ion peak [M]+ would be observed at m/z = 151. The

fragmentation pattern would likely involve the loss of the isopropyl group or parts of it.

Synthesis of 2-Isopropoxyaniline
Several synthetic routes can be employed to prepare 2-isopropoxyaniline. The choice of

method often depends on the availability of starting materials, desired scale, and economic

considerations.

Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the

context of 2-isopropoxyaniline, this involves the reaction of 2-aminophenol with an isopropyl

halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.[5] The base

deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form a

phenoxide that then acts as a nucleophile.

Reaction Scheme:

2-Aminophenol + Isopropyl halide --(Base)--> 2-Isopropoxyaniline

Detailed Experimental Protocol:

Materials: 2-Aminophenol, 2-bromopropane, potassium carbonate (K2CO3), and a polar

aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

Procedure:

To a stirred suspension of 2-aminophenol and an excess of anhydrous potassium

carbonate in DMF, add 2-bromopropane dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into a large

volume of cold water.

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by vacuum distillation

to afford pure 2-isopropoxyaniline.

Causality Behind Experimental Choices:

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate

the phenolic hydroxyl group without significantly affecting the less acidic amino group, thus

favoring O-alkylation.

Choice of Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and

facilitate the SN2 reaction by solvating the cation of the base, leaving the anion more

nucleophilic.

Temperature: Heating the reaction increases the rate of the SN2 reaction. However,

excessively high temperatures should be avoided to minimize potential side reactions, such

as N-alkylation or elimination of the alkyl halide.

Mechanism:

The Williamson ether synthesis proceeds via an SN2 mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1215334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Deprotonation

Step 2: SN2 Attack
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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